4-Phenoxythiobenzamide
Description
Historical Context of Thioamide and Phenoxy Chemistry
The scientific foundations of 4-Phenoxythiobenzamide are built upon the rich histories of thioamide and phenoxy chemistry. Thioamides, which are structural analogs of amides where the oxygen atom is replaced by sulfur, were first described in the 1870s. wikipedia.org Early synthetic methods involved treating amides with phosphorus sulfides, like phosphorus pentasulfide. wikipedia.org Over the decades, the understanding and synthesis of thioamides have evolved significantly, with the introduction of milder and more efficient thionating agents such as Lawesson's reagent. wikipedia.org Initially explored for their fundamental chemical properties, thioamides later gained prominence as bioisosteres of amide bonds in peptide chemistry, a practice that began to be utilized around the 1980s to study peptide conformations and biological properties. sci-hub.se
The chemistry of phenoxy compounds, characterized by a phenyl group attached to an oxygen atom, also has a long history. The synthesis of simple phenoxy derivatives, such as phenoxyacetic acids, became prominent in the 1940s with their development as analogues of the plant growth hormone indole-3-acetic acid. This led to a major class of herbicides. Concurrently, medicinal chemists began to incorporate the phenoxy group into a vast array of molecular frameworks to develop new therapeutic agents. nih.gov The phenoxy group's stability and its ability to participate in various intermolecular interactions have made it a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. nih.gov
Contemporary Significance in Chemical Synthesis and Investigation
In modern chemical research, this compound is primarily significant as a chemical intermediate—a building block used to construct more complex molecules. clariant.comclariant.com While dedicated studies on this compound itself are not widespread, its constituent parts, the thioamide and phenoxy groups, are of immense interest.
Thioamides are recognized as valuable isosteres of amides in medicinal chemistry. nih.govchemrxiv.org Replacing an amide's carbonyl oxygen with sulfur alters key properties; for instance, thioamides are generally stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov This substitution can lead to compounds with improved target affinity, enhanced stability against enzymatic hydrolysis, and increased lipophilicity, which can significantly boost biological activity. nih.govchemrxiv.org For example, replacing an oxygen atom with sulfur in certain kinase inhibitor candidates has been shown to enhance their antiproliferative activity. nih.gov
The phenoxy group is a well-established pharmacophore found in numerous active compounds. nih.gov Its presence can influence a molecule's binding to biological targets and its pharmacokinetic profile. Research has demonstrated the importance of the phenoxy moiety in compounds designed as antitumor agents, antimycobacterial agents, and anti-inflammatory molecules. nih.govtudublin.ie
Therefore, the contemporary significance of this compound lies in its potential as a synthon that combines these two valuable functional groups. It serves as a starting point for creating diverse molecular libraries. For instance, derivatives of 3-phenoxybenzoic acid, a close structural relative, have been used to synthesize carbothioamide and carboxamide derivatives investigated as potent inhibitors of VEGFR-2, a key target in cancer therapy. researchgate.net This highlights the strategic value of combining a phenoxy core with a (thio)amide side chain for drug discovery.
Scope and Research Trajectories for this compound
The future research trajectory for this compound is likely to be driven by its application in synthetic and medicinal chemistry. As a versatile intermediate, its primary role will be in the generation of novel, biologically active molecules. wikipedia.org
One major research avenue is the continued exploration of this compound derivatives in drug discovery. wikipedia.org Given that thioamides can enhance the potency and stability of drug candidates and the phenoxy group is a proven pharmacophore, synthesizing libraries of compounds based on this scaffold is a logical step. nih.govbohrium.com Future studies could focus on creating new classes of inhibitors for targets like kinases, proteases, or methyltransferases, where the unique properties of the thioamide group can be exploited for improved efficacy. nih.gov The development of new anti-cancer, antimicrobial, and antiviral agents based on this structure represents a significant area of potential. nih.govnih.gov
Another potential trajectory lies in the principles of green chemistry. Modern synthetic methods are increasingly focused on efficiency and sustainability. acs.org Research could aim to develop more environmentally benign ways to synthesize and utilize this compound and its derivatives, for example, through catalytic processes or multi-component reactions that reduce waste and avoid harsh reagents. chemistryviews.orgacs.org
Furthermore, the unique electronic and conformational properties imparted by the thioamide group could be harnessed in materials science. bohrium.com While phenoxy resins are well-known, incorporating thioamide linkages could lead to new polymers with novel thermal, optical, or mechanical properties. The ability of thioamides to chelate metals also opens possibilities for designing new ligands, sensors, or catalytic materials. nih.gov Future investigations will likely focus on leveraging the distinct characteristics of the this compound scaffold to address challenges in medicine and materials science. bohrium.comacs.org
Structure
3D Structure
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
4-phenoxybenzenecarbothioamide |
InChI |
InChI=1S/C13H11NOS/c14-13(16)10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,14,16) |
InChI Key |
XFNUGOFNHKOHEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenoxythiobenzamide and Its Congeners
Established Synthetic Routes to 4-Phenoxythiobenzamide
The traditional synthesis of this compound typically involves a two-stage process: first, the construction of a suitable precursor containing the 4-phenoxybenzoyl moiety, followed by the thionation of a carbonyl group to form the desired thioamide.
Thioamidation, the conversion of an amide or other carbonyl-containing functional group into a thioamide, is the pivotal final step in forming this compound from its corresponding amide, 4-phenoxybenzamide. The most prominent reagents for this transformation are phosphorus- and sulfur-based compounds.
Lawesson's Reagent (LR) is a widely used, mild, and convenient thionating agent for converting amides into thioamides in good yields. organic-chemistry.org The reaction mechanism involves an equilibrium between LR and a more reactive dithiophosphine ylide, which reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.orgnih.gov The driving force of the reaction is the subsequent cycloreversion to form a stable phosphorus-oxygen double bond, releasing the thiocarbonyl product. organic-chemistry.orgacs.org While traditionally conducted at elevated temperatures in solvents like toluene, reactions in tetrahydrofuran (B95107) (THF) can proceed at room temperature. chemspider.com
Phosphorus Pentasulfide (P₄S₁₀) is another classical reagent for thionation. researchgate.netmdpi.com However, reactions with P₄S₁₀ often require higher temperatures and an excess of the reagent compared to Lawesson's Reagent. organic-chemistry.org It can also be used to convert nitriles directly into primary thioamides. organic-chemistry.org
Recent advancements have focused on improving the workup procedures for these reactions, which can be complicated by phosphorus-containing byproducts. beilstein-journals.org Methods using liquid-assisted grinding (mechanochemistry) have also been developed to minimize solvent use and shorten reaction times. rsc.org
Table 1: Comparison of Common Thioamidation Reagents
| Reagent | Typical Precursor | Key Features | Common Solvents |
| Lawesson's Reagent | Amide | Mild conditions, high yields, fewer side reactions compared to P₄S₁₀. organic-chemistry.orgnih.gov | Toluene, Xylene, THF, Dioxane. chemspider.comrsc.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Amide, Nitrile | Stronger reagent, may require harsher conditions. organic-chemistry.orgorganic-chemistry.org | Pyridine, Toluene, Xylene. mdpi.com |
The synthesis of the core 4-phenoxybenzoyl structure is a critical preliminary step. This is typically achieved through cross-coupling reactions that form the diaryl ether bond. The choice of precursor (e.g., a nitrile, acid, or ester) dictates the subsequent steps. A common and stable precursor is 4-phenoxybenzonitrile (B1345653).
Ullmann Condensation: The classical Ullmann reaction is a copper-catalyzed method for forming diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org The synthesis of 4-phenoxybenzonitrile can be achieved via the reaction of 4-chlorobenzonitrile (B146240) with phenol. chemdad.com Traditional Ullmann conditions are often harsh, requiring high temperatures (150-300°C) and polar solvents like DMF or nitrobenzene. wikipedia.orggoogle.com Modern variations have improved upon this, with nano-CuO particles catalyzing the reaction at ambient temperature in DMA, achieving a 90% yield for 4-phenoxybenzonitrile from 4-bromobenzonitrile. thieme-connect.com
Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for synthesizing aryl amines from aryl halides. organic-chemistry.org This is relevant for creating precursors like 4-phenoxyaniline, which can then be converted to 4-phenoxybenzamide. The reaction employs various phosphine (B1218219) ligands (e.g., XPhos, SPhos) and generally proceeds under milder conditions than the Ullmann condensation. organic-chemistry.orgacs.org It is tolerant of a wide range of functional groups on both the aryl halide and the amine. nih.gov
Table 2: Comparison of Precursor Synthesis Methods
| Reaction | Catalyst System | Substrates | Key Advantages | Key Disadvantages |
| Ullmann Condensation | Copper (metal or salts, e.g., CuI, CuO nanoparticles). wikipedia.orgthieme-connect.com | Aryl Halide + Phenol | Well-established, effective for C-O bond formation. numberanalytics.com | Often requires high temperatures and stoichiometric copper. wikipedia.org |
| Buchwald-Hartwig Amination | Palladium + Phosphine Ligand (e.g., Pd₂(dba)₃ + XPhos). acs.org | Aryl Halide + Amine | Mild conditions, high yields, broad substrate scope. organic-chemistry.org | Primarily for C-N bonds; requires synthesis of an aniline (B41778) precursor. |
Novel Synthetic Approaches and Catalyst Systems
Modern synthetic chemistry seeks to improve upon established methods by introducing more efficient, selective, and environmentally benign processes. This includes the use of novel catalysts and the application of green chemistry principles.
While copper and palladium are staples in precursor synthesis, research into other transition-metal-catalyzed reactions involving thioamides is ongoing. Thioamides can serve as directing groups in C-H activation reactions, as demonstrated by a Cp*Co(III)-catalyzed C–H allylation of ferrocene (B1249389) thioamides. acs.org However, the direct catalytic synthesis of thioamides can be challenging, as sulfur-containing molecules are known to potentially poison some metal catalysts. researchgate.net A palladium-catalyzed Suzuki-Miyaura coupling has been reported that proceeds via desulfurization of thioamides to generate Pd-carbene complexes, highlighting the reactivity of the C=S bond in the presence of transition metals. nih.gov
Table 3: Examples of Transition Metal-Catalyzed Reactions Involving Thioamides
| Metal Catalyst | Reaction Type | Substrates | Purpose |
| Cp*Co(III) | C-H Allylation | Ferrocene Thioamide + Allyl Carbonate | Demonstrates the thioamide group directing C-H activation. acs.org |
| Palladium(II) Acetate | Suzuki-Miyaura Coupling | Thioamide + Boronic Acid | Desulfurative cross-coupling to form amidinium salts or ketones. nih.gov |
| Iron/Manganese | Hydrogenative Desulfurization | Thioamide + H₂ (or equivalent) | Reduction of the thioamide to an amine, showing C=S bond cleavage. researchgate.net |
To circumvent the cost and toxicity associated with heavy metals, metal-free approaches to thioamide synthesis have been developed. These often align with green chemistry principles by also minimizing or eliminating solvents.
One such method involves a three-component reaction of an aldehyde, an amine, and elemental sulfur under catalyst-free and solvent-free conditions. mdpi.com Another approach uses a Brønsted superacid like triflic acid to catalyze the Friedel-Crafts arylation of isothiocyanates, providing thioamides in short reaction times, often without a solvent. rsc.org Mechanochemical methods, where reactants are milled together with minimal or no solvent, have been successfully applied to the thioamidation of amides using Lawesson's reagent, offering good yields under mild conditions. rsc.org
Table 4: Selected Metal-Free and Solvent-Free Synthetic Approaches
| Method | Reagents/Catalyst | Conditions | Key Feature |
| Multicomponent Reaction | Aldehyde, Amine, Elemental Sulfur | Catalyst-free, 100 °C, solvent-free. mdpi.comresearchgate.net | High atom economy, avoids catalysts and organic solvents. |
| Friedel-Crafts Arylation | Arene, Isothiocyanate, Triflic Acid | Metal-free, solvent-free (in most cases). rsc.org | Rapid, broad substrate scope. |
| Mechanochemistry | Amide + Lawesson's Reagent | Liquid-assisted grinding (ball milling). rsc.org | Minimized solvent use, mild conditions. |
| Transamidation | N-Boc-activated Thioamide + Amine | Metal-free, room temperature. nih.gov | Highly chemoselective N-C(S) bond cleavage and formation. |
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. rsc.org
Key strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives like water or Deep Eutectic Solvents (DES). rsc.orgrhhz.netrsc.org A DES based on choline (B1196258) chloride and urea (B33335) has been shown to be an effective medium for the three-component synthesis of thioamides from aldehydes, amines, and sulfur at a mild 45 °C. rsc.orgrsc.org The DES can often be recycled and reused. rsc.org
Atom Economy: Employing multicomponent reactions (MCRs) where three or more reactants are combined in a single step to form the product, incorporating most or all of the starting atoms into the final structure. chemistryforsustainability.org The synthesis from an aldehyde, amine, and sulfur is a prime example. mdpi.comchemistryforsustainability.org
Energy Efficiency: Utilizing methods that reduce energy consumption, such as performing reactions at room temperature or using microwave irradiation or mechanochemistry instead of prolonged heating. chemspider.comrsc.org
Waste Reduction: Developing processes that simplify purification and eliminate waste. A chromatography-free workup for reactions using Lawesson's reagent has been developed, which avoids generating phosphorus-containing aqueous waste. beilstein-journals.org Using molecular oxygen from the air as the terminal oxidant in related syntheses is another strategy that produces only water as a byproduct. rhhz.net
Table 5: Application of Green Chemistry Principles in Thioamide Synthesis
| Green Principle | Synthetic Application/Strategy | Example |
| Safer Solvents | Use of Deep Eutectic Solvents (DES) or water. rsc.orgrhhz.net | Synthesis in a choline chloride-urea DES at 45 °C. rsc.org |
| Atom Economy | One-pot, multicomponent reactions (MCRs). chemistryforsustainability.org | Aldehyde + Amine + Sulfur → Thioamide. mdpi.com |
| Energy Efficiency | Mechanochemistry (ball milling), room temperature reactions. chemspider.comrsc.org | Thionation with Lawesson's reagent via liquid-assisted grinding. rsc.org |
| Waste Prevention | Chromatography-free workup, use of air as an oxidant. beilstein-journals.orgrhhz.net | Ethylene glycol treatment to decompose byproducts for easy removal. beilstein-journals.org |
Synthesis of Structurally Modified this compound Derivatives
The structural framework of this compound offers three primary sites for modification: the thioamide group, the phenoxy ring, and the central benzene (B151609) ring. Strategic alterations at these positions can significantly influence the molecule's physicochemical properties and biological activity.
The thioamide group is a versatile functional group that can be readily modified. mdpi.com It serves as a bioisosteric replacement for the amide bond in many biologically active molecules, often enhancing stability or activity. mdpi.com The primary point of modification is the nitrogen atom, allowing for the synthesis of a wide array of N-substituted derivatives.
One common approach is the direct alkylation or arylation of the primary thioamide. Alternatively, N-substituted thioamides can be synthesized from the corresponding N-substituted amides via thionation, typically using reagents like Lawesson's Reagent or phosphorus pentasulfide. organic-chemistry.org A more direct route involves the three-component reaction of an aldehyde (e.g., 4-phenoxybenzaldehyde), an amine, and elemental sulfur, a method known as the Kindler thioamide synthesis. organic-chemistry.orgrsc.org This approach allows for the introduction of diverse substituents on the nitrogen atom in a single step.
Furthermore, the thioamide itself can be converted into other functional groups. For instance, treatment with silver(I) salts, such as silver acetate, in the presence of an amine can convert the thioamide into a corresponding amidine, providing another avenue for analog generation. nih.gov
Table 1: Synthetic Approaches for Thioamide Modification
| Modification Type | General Method | Reagents/Conditions | Reference |
|---|---|---|---|
| N-Alkylation/N-Arylation | Kindler Synthesis | 4-Phenoxybenzaldehyde, Amine, Elemental Sulfur | organic-chemistry.org |
| N-Substitution | Thionation of N-Substituted Amide | Lawesson's Reagent or P₄S₁₀ | organic-chemistry.org |
| Conversion to Amidine | Silver-Promoted Amination | Ag(I) Salt (e.g., AgOAc), Amine | nih.gov |
Introducing substituents onto the terminal phenoxy ring requires a synthetic strategy that builds the this compound scaffold from appropriately modified precursors. A highly effective method is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves reacting a substituted phenol with an activated aryl halide, such as 4-fluorobenzonitrile. The electron-withdrawing nitrile group facilitates the displacement of the fluoride (B91410) by the phenoxide anion.
The resulting substituted 4-phenoxybenzonitrile intermediate can then be converted to the desired thioamide. This thionation can be achieved by reacting the nitrile with hydrogen sulfide (B99878) in the presence of a base, or with reagents like phosphorus pentasulfide. organic-chemistry.org This two-step sequence allows for the introduction of a wide variety of substituents (e.g., alkyl, alkoxy, halogen, nitro groups) onto the phenoxy ring, depending on the choice of the starting phenol.
Modifying the central benzene ring that carries both the thioamide and the phenoxy ether functionalities can be accomplished by starting with a pre-functionalized benzene derivative. For example, a substituted 4-hydroxybenzonitrile (B152051) can serve as the starting material. An etherification reaction, such as the Williamson ether synthesis, with a substituted or unsubstituted halobenzene can then be performed to install the phenoxy group. The nitrile on the resulting diaryl ether can subsequently be converted to the thioamide functionality.
Alternatively, modern cross-coupling reactions could be employed. For instance, a suitably protected 4-bromobenzthioamide could undergo Suzuki or Buchwald-Hartwig coupling with various phenols or boronic acids to introduce diversity at the 4-position, although the reactivity of the thioamide group under these conditions would need to be carefully considered. The synthesis of poly-substituted aromatic compounds, including those with benzene rings linked to other motifs like triazoles and thiadiazoles, has been demonstrated through multi-step synthetic sequences, highlighting the feasibility of building complex scaffolds around a central benzene ring. nih.gov
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgtcichemicals.com These reactions are highly convergent and atom-economical, making them ideal for rapidly generating libraries of structurally diverse analogs. frontiersin.orgnih.gov
Several MCRs are suitable for the synthesis of thioamides or related heterocycles. The Gewald reaction, for instance, is a three-component reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce a substituted 2-aminothiophene. organic-chemistry.org While not directly yielding a thiobenzamide (B147508), this highlights how MCRs can be used to build complex sulfur-containing heterocycles.
A more direct application would be a variation of the Kindler synthesis, which is itself a three-component reaction. organic-chemistry.org By reacting a 4-phenoxybenzaldehyde, a diverse set of primary or secondary amines, and elemental sulfur, a library of N-substituted this compound derivatives can be efficiently produced. beilstein-journals.org This strategy avoids the need for isolating intermediates and simplifies purification, accelerating the drug discovery process. nih.gov Other MCRs, like the Ugi or Passerini reactions, which typically produce amides, could potentially be adapted by using thio-carboxylic acids as one of the components to generate thioamide-containing structures. tcichemicals.comnih.gov
Stereoselective Synthesis and Chiral Analogues
The introduction of chirality into drug candidates is a critical aspect of medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch
For this compound analogs, chirality can be introduced in several ways. One strategy is to use a chiral starting material, a method known as the chiral pool approach. ethz.ch For example, in an MCR-based synthesis, a chiral amine could be used to generate an enantiomerically enriched N-substituted thioamide.
Another powerful method is the use of chiral auxiliaries. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, L-prolinol has been used as a chiral auxiliary in the photochemical synthesis of lignan (B3055560) analogues. uw.edu.pl
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is a highly efficient approach. rcsi.com Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly valuable tool. rcsi.com For instance, cinchona alkaloids and their derivatives are effective organocatalysts for a variety of asymmetric transformations. rcsi.com A chiral thioamide itself can act as an organocatalyst, suggesting that a chiral this compound derivative could be synthesized using a chiral catalyst and then potentially serve as a catalyst for other reactions. mdpi.com The synthesis of a thioamide-substituted cinchona alkaloid has been reported, demonstrating a direct method for creating complex chiral thioamides by reacting a dithioester with a chiral amine like 9-amino-(9-deoxy)epi-cinchonidine. mdpi.com This approach could be directly applied to generate chiral analogs of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Phenoxybenzaldehyde |
| Lawesson's Reagent |
| Phosphorus Pentasulfide |
| Silver Acetate |
| 4-Fluorobenzonitrile |
| 4-Phenoxybenzonitrile |
| Hydrogen Sulfide |
| 4-Hydroxybenzonitrile |
| 4-Bromobenzthioamide |
| α-Cyanoester |
| L-prolinol |
| 9-Amino-(9-deoxy)epi-cinchonidine |
Sophisticated Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a primary tool for the structural determination of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a comprehensive understanding of the molecular framework of 4-Phenoxythiobenzamide can be assembled.
The coupling patterns of the aromatic protons would provide information about their relative positions on the rings. Protons in ortho, meta, and para positions to the substituents will exhibit characteristic splitting patterns (e.g., doublets, triplets, and multiplets) with specific coupling constants (J-values) that can be used to assign the signals to individual protons core.ac.uk. For instance, ortho-coupled protons typically show larger coupling constants (³J ≈ 7-9 Hz) compared to meta-coupled protons (⁴J ≈ 2-3 Hz).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 6.5 - 8.5 | m | - |
| NH₂ | ~8.0 - 10.0 | br s | - |
Data is predicted based on analogous structures and general NMR principles.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment hmdb.cahmdb.cauoi.gr. The thio-carbonyl carbon (C=S) is expected to be significantly deshielded, appearing at a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the positions of the phenoxy and thioamide groups.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable huji.ac.ilmanchester.ac.ukresearchgate.netchemrxiv.orgnih.gov. An HSQC experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. An HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing the connectivity of different molecular fragments and identifying quaternary carbons researchgate.net.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | 190 - 210 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-CS | 130 - 140 |
| Aromatic CH | 110 - 135 |
Data is predicted based on analogous structures and general NMR principles.
The conformational flexibility of this compound, particularly concerning the rotation around the C-N and C-O single bonds, can be investigated using advanced NMR techniques auremn.org.bripb.ptmdpi.com. Nuclear Overhauser Effect (NOE) spectroscopy, including 2D NOESY and ROESY experiments, can provide information about the spatial proximity of protons. The observation of NOE cross-peaks between protons on the phenoxy and thiobenzoyl rings would indicate a preferred conformation where these rings are in close proximity.
Variable temperature NMR studies can also be employed to probe the conformational dynamics. Changes in the NMR spectra as a function of temperature can reveal the presence of different conformers in equilibrium and allow for the determination of the thermodynamic parameters for their interconversion.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrational modes of the thioamide and phenoxy groups semanticscholar.orgcdnsciencepub.comactachemscand.orgnih.govresearchgate.netorientjchem.orgamericanpharmaceuticalreview.com. The thioamide group has several characteristic vibrations. The C=S stretching vibration is a key marker and is typically observed in the region of 850-600 cm⁻¹. The N-H stretching vibrations of the primary thioamide would appear as one or two bands in the 3400-3100 cm⁻¹ region. The N-H bending vibration is expected around 1650-1590 cm⁻¹.
The phenoxy moiety will also contribute distinct bands to the vibrational spectra. The C-O-C stretching vibrations of the ether linkage are typically found in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Thioamide | N-H stretch | 3400 - 3100 |
| Thioamide | N-H bend | 1650 - 1590 |
| Thioamide | C=S stretch | 850 - 600 |
| Phenoxy | Aromatic C-H stretch | > 3000 |
| Phenoxy | C=C stretch (aromatic) | 1600 - 1450 |
| Phenoxy | C-O-C stretch | 1260 - 1000 |
Data is predicted based on analogous structures and general spectroscopic principles.
Vibrational spectroscopy can also provide insights into the conformational preferences of this compound mdpi.com. The positions and intensities of certain vibrational bands can be sensitive to the dihedral angles around the C-O and C-C bonds connecting the aromatic rings. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the solid state or in solution. For example, changes in the vibrational frequencies of the C-O-C linkage or the out-of-plane C-H bending modes of the aromatic rings could indicate different relative orientations of the phenoxy and thiobenzoyl moieties.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org
The UV-Vis spectrum of this compound is characterized by the presence of several chromophores, which are functional groups responsible for absorbing light. shu.ac.uk The key chromophores in this molecule are the benzene (B151609) rings and the thioamide (-C(=S)NH₂) group. The electronic transitions observed in organic molecules are typically categorized as π → π* and n → π* transitions. shu.ac.ukyoutube.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems like the aromatic rings and the C=S double bond in this compound. These transitions are generally high-energy and result in strong absorption bands, typically with high molar absorptivity (ε) values, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The conjugation between the benzene ring and the thioamide group is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths. libretexts.org
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the sulfur and nitrogen atoms of the thioamide group, to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are lower in energy and occur at longer wavelengths. youtube.com However, they are typically less probable, resulting in absorption bands with significantly lower molar absorptivity, often between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk
The combination of these chromophores and transitions gives this compound its characteristic UV-Vis absorption spectrum, with distinct bands corresponding to the electronic architecture of the molecule.
The polarity of the solvent can significantly influence the position and intensity of absorption bands in a UV-Vis spectrum. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. ijcce.ac.irekb.eg
Effect on π → π Transitions:* In the case of π → π* transitions, the excited state (π*) is generally more polar than the ground state (π). Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state. youtube.com This reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength, which is known as a bathochromic or red shift. uomustansiriyah.edu.iq
Effect on n → π Transitions:* For n → π* transitions, the ground state (with its non-bonding electrons) is often more stabilized by polar, protic solvents through interactions like hydrogen bonding. youtube.com This stabilization lowers the energy of the ground state more significantly than the excited state. Consequently, the energy required for the transition increases, leading to a shift of the absorption maximum to a shorter wavelength, a phenomenon referred to as a hypsochromic or blue shift. uomustansiriyah.edu.iqlibretexts.org
The table below illustrates the expected shifts in the absorption maxima of this compound's electronic transitions when moving from a non-polar to a polar solvent.
| Electronic Transition | Expected λmax Shift with Increasing Solvent Polarity | Type of Shift | Rationale |
|---|---|---|---|
| π → π | Increase (to longer λ) | Bathochromic (Red Shift) | Greater stabilization of the more polar π excited state. youtube.com |
| n → π* | Decrease (to shorter λ) | Hypsochromic (Blue Shift) | Greater stabilization of the non-bonding ground state orbitals by polar solvents. libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's weight and structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike low-resolution MS, which provides nominal mass, HRMS can measure the m/z value to several decimal places. This allows for the calculation of a unique elemental formula, confirming the identity of this compound. nih.govyoutube.com For the molecular formula of this compound, C₁₃H₁₁NOS, the theoretical exact mass can be calculated and compared against the experimentally determined value, typically with an error of less than 5 ppm. researchgate.net
| Parameter | Value for this compound |
|---|---|
| Molecular Formula | C₁₃H₁₁NOS |
| Theoretical Exact Mass ([M+H]⁺) | 230.0661 Da |
| Theoretical Exact Mass ([M-H]⁻) | 228.0516 Da |
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.govyoutube.com
For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns. The primary sites for cleavage would be the bonds adjacent to the thioamide group and the ether linkage. libretexts.orgnih.gov Common fragmentation reactions include inductive cleavages and rearrangements. youtube.comrsc.org
Predicted fragmentation pathways for the protonated molecule [M+H]⁺ could include:
Loss of phenoxy radical (•OPh): Cleavage of the C-O bond.
Loss of phenol (B47542) (HOPh): Cleavage of the C-O bond with a hydrogen rearrangement. nih.gov
Cleavage of the thioamide group: Loss of •NH₂, H₂S, or related fragments.
The table below outlines some plausible fragment ions that could be observed in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 230.0661 | 137.0299 | C₆H₅O• (Phenoxy radical) | [C₇H₆NS]⁺ |
| 230.0661 | 121.0269 | C₆H₅S• (Thiophenoxy radical) | [C₇H₆NO]⁺ |
| 230.0661 | 105.0344 | C₆H₅SNH₂ | [C₇H₅O]⁺ (Benzoyl cation) |
| 230.0661 | 77.0391 | C₇H₄NOS | [C₆H₅]⁺ (Phenyl cation) |
Chromatographic Techniques Coupled with Spectroscopic Detection
To analyze this compound in complex mixtures, chromatographic separation is essential. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly coupled with spectroscopic detectors, particularly mass spectrometers. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of thioamide-containing compounds. researchgate.netnih.gov A reversed-phase HPLC method would likely be suitable for this compound, given its aromatic and moderately polar nature. The separation would be followed by detection using MS/MS, often in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although the thermal stability of this compound would need to be considered. scirp.orgscirp.org Derivatization might be necessary to improve volatility and thermal stability. The coupling of GC with MS allows for the separation of volatile compounds and their subsequent identification based on their mass spectra. nih.govnih.gov
The table below summarizes potential chromatographic conditions for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) nih.govnih.gov | Capillary column (e.g., DB-5ms, HP-1) |
| Mobile Phase / Carrier Gas | Gradient of Acetonitrile (B52724)/Methanol and water with formic acid or ammonium acetate buffer researchgate.netnih.gov | Helium or Hydrogen |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Detector | Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF) youtube.comresearchgate.net | Mass Spectrometer (Quadrupole, Ion Trap) |
| Analysis Mode | Full Scan, Product Ion Scan, Multiple Reaction Monitoring (MRM) nih.gov | Full Scan, Selected Ion Monitoring (SIM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
No GC-MS methods, including parameters such as column type, temperature programs, or mass spectral data specific to this compound, were found in the available scientific literature. Analysis of thermally labile compounds or those with low volatility, like many thioamides, can be challenging with GC-MS and may require derivatization, but no such studies have been documented for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
There is no published research detailing the LC-MS analysis of this compound. Information regarding suitable column chemistry (e.g., reversed-phase, normal-phase), mobile phase composition, ionization techniques (e.g., ESI, APCI), or mass spectrometric parameters (e.g., MRM transitions) is not available.
High-Performance Liquid Chromatography (HPLC) with UV/FLD Detection
Specific HPLC methods for the separation and detection of this compound using UV or fluorescence detectors have not been described. The thioamide chromophore is known to absorb in the UV region, but optimal wavelengths, mobile phase conditions, and column selection for this particular analyte are undocumented. nih.gov Furthermore, there is no information on its native fluorescence properties to suggest the viability of HPLC-FLD without derivatization.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a common strategy to improve the analytical performance of compounds by enhancing their volatility for GC analysis, improving chromatographic separation, or increasing the sensitivity of detection.
Chemical Derivatization for Spectroscopic Signal Enhancement
No studies have been published on the chemical derivatization of this compound to enhance its response in spectroscopic detectors. While derivatization techniques are widely used for various functional groups, their specific application to this compound for signal enhancement remains unexplored in the literature. researchgate.netnih.govnih.gov
Derivatization for Chromatographic Separation Improvement
There is no available research on the derivatization of this compound to improve its chromatographic behavior, such as peak shape or retention characteristics on specific column types.
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. nih.govfrontiersin.orgnih.gov It is a powerful tool for processing complex data from spectroscopic analyses. e-bookshelf.de However, in the absence of any published spectroscopic data sets for this compound, the application of chemometric approaches like Principal Component Analysis (PCA) or Partial Least Squares (PLS) cannot be discussed. nih.gov
Multivariate Analysis Techniques
Multivariate analysis encompasses a range of statistical methods used to analyze data that contains more than one variable. In the context of spectroscopic data for this compound, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression would be invaluable.
PCA could be employed to reduce the dimensionality of complex spectral data (e.g., from infrared or Raman spectroscopy), identifying the principal components that account for the most significant variance. This would help in visualizing any clustering or differentiation between samples of this compound prepared under different conditions or containing impurities.
PLS could be utilized to develop quantitative models, for instance, to predict the concentration of this compound in a mixture based on its spectral response. This would be particularly useful in quality control and formulation analysis.
Currently, there are no specific published studies detailing the application of multivariate analysis to this compound. Research in this area would be highly beneficial for developing robust analytical methods for this compound.
Spectral Fingerprinting and Pattern Recognition
Spectral fingerprinting is a powerful approach for the identification and classification of chemical substances based on their unique spectral patterns. For this compound, this would involve acquiring a high-resolution spectrum (e.g., NMR, Mass Spectrometry, or vibrational spectroscopy) that serves as a unique "fingerprint."
Pattern recognition algorithms could then be applied to these spectral fingerprints to:
Authenticate samples of this compound.
Discriminate it from other related thiobenzamide (B147508) derivatives.
Identify the presence of contaminants or degradation products.
The development of a comprehensive library of spectral fingerprints for this compound under various experimental conditions would be a prerequisite for the successful application of pattern recognition techniques. As of now, such a dedicated database and the associated pattern recognition models for this specific compound have not been established in the scientific literature.
Mechanistic Studies of Chemical Reactivity
Reaction Pathways and Intermediate Formation
The reaction pathways available to 4-Phenoxythiobenzamide are diverse, reflecting the distinct reactivity of its functional groups. Reactions can be initiated at the thioamide moiety, the ether linkage, or on the aromatic rings, often leading to the formation of characteristic intermediates.
Nucleophilic and Electrophilic Reactivity of the Thioamide Group
The thioamide group (-C(=S)NH₂) is a versatile functional group that can react with both nucleophiles and electrophiles. The presence of the sulfur atom, which is larger and more polarizable than oxygen, imparts unique reactivity to the thioamide compared to its amide analogue.
Electrophilic Attack: The sulfur atom of the thioamide group possesses lone pairs of electrons and is therefore nucleophilic. It can react with a variety of electrophiles, such as alkyl halides and oxidizing agents. Protonation or alkylation on the sulfur atom increases the electrophilicity of the carbon, facilitating subsequent nucleophilic attack. This reactivity is a key feature in many synthetic transformations of thioamides. For instance, activation of the thioamide with an electrophile can precede transamidation reactions. rsc.org
Aromatic Substitution Reactions of the Benzene (B151609) Rings
Both benzene rings in this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. pressbooks.pubmasterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is directed by the substituents on each ring.
Ring A (attached to the thioamide group): The thioamide group is generally considered to be a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the thiocarbonyl group. Therefore, electrophilic attack on this ring is expected to occur at the positions meta to the thioamide group.
Ring B (the phenoxy group): The phenoxy group (-OPh) is an activating, ortho, para-directing group. The oxygen atom can donate its lone pair of electrons to the ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
Given these directing effects, it is anticipated that electrophilic substitution on this compound will preferentially occur on Ring B at the positions ortho and para to the ether linkage.
Kinetic and Thermodynamic Aspects of Reactions
The outcome of a chemical reaction is determined by the interplay of kinetics and thermodynamics. jackwestin.commasterorganicchemistry.com A reaction may be under kinetic control, where the major product is the one that is formed fastest, or under thermodynamic control, where the major product is the most stable one. masterorganicchemistry.comlibretexts.orglibretexts.org
For reactions involving this compound, the reaction conditions, such as temperature, will play a crucial role in determining the product distribution. For example, in a hypothetical competing reaction where an electrophile could add to either the thioamide sulfur or one of the aromatic rings, a lower temperature might favor the kinetically controlled product (e.g., reaction at the more nucleophilic sulfur), while a higher temperature could allow for the formation of the more stable, thermodynamically favored product (e.g., aromatic substitution).
Reactive Species and Adduct Formation in Chemical Systems
The chemical reactivity of this compound, like other thioamides, is largely dictated by the thioamide functional group (-C(S)NH2). This group is more reactive than its amide counterpart towards both electrophiles and nucleophiles. nih.gov The sulfur atom, with its available lone pairs, is a key center of nucleophilicity, while the carbon atom of the thiocarbonyl group is electrophilic.
Research into the reactivity of thiobenzamides has revealed that they can be metabolically activated, particularly through oxidation of the sulfur atom. acs.orgnih.gov This bioactivation leads to the formation of highly reactive intermediates that are capable of forming covalent adducts with cellular macromolecules. nih.gov
Reactive Intermediates
The primary reactive species generated from thiobenzamides are the result of sequential S-oxidation. acs.orgnih.gov The initial oxidation, often mediated by enzymes such as flavin-containing monooxygenases or cytochrome P450, yields a thiobenzamide (B147508) S-oxide (a sulfine). nih.gov A second oxidation step produces the more reactive thiobenzamide S,S-dioxide. acs.org These intermediates can exist in tautomeric forms, such as iminosulfinic and iminosulfonic acids, which are potent electrophiles. nih.govnih.gov
The following table summarizes the key reactive species derived from the thiobenzamide core structure, which are applicable to this compound.
| Reactive Species Precursor | Reactive Intermediate | Key Characteristics |
| Thiobenzamide | Thiobenzamide S-oxide | Product of single S-oxidation. nih.gov |
| Thiobenzamide S-oxide | Thiobenzamide S,S-dioxide | Product of double S-oxidation; highly reactive. acs.org |
| Thiobenzamide S,S-dioxide | Iminosulfonic acid | Tautomer of the S,S-dioxide; a potent electrophile. nih.govnih.gov |
Adduct Formation
The electrophilic reactive intermediates generated from this compound can react with nucleophiles to form stable adducts. In biological systems, the side chains of amino acid residues in proteins are common targets. nih.gov Studies on thiobenzamide have specifically identified the formation of adducts with lysine (B10760008) residues. nih.govnih.gov
Two primary types of adducts have been characterized:
Benzimidoyl Adducts: These are formed when the iminosulfonic acid intermediate directly reacts with a nucleophile, such as the ε-amino group of a lysine side chain. nih.govnih.gov
Benzoyl Adducts: These adducts are thought to arise from the hydrolysis of the iminosulfonic acid intermediate to a reactive benzoylating species, which then acylates the nucleophile. nih.govnih.gov
The formation of these adducts has been confirmed through techniques such as peptide mass mapping, which can identify the specific peptides and amino acid residues that have been modified. nih.gov
The table below details the types of adducts formed from reactive thiobenzamide metabolites.
| Reactive Intermediate | Nucleophile | Adduct Type |
| Iminosulfonic acid | Lysine ε-amino group | Benzimidoyl adduct nih.govnih.gov |
| Hydrolyzed Iminosulfonic acid intermediate | Lysine ε-amino group | Benzoyl adduct nih.govnih.gov |
The presence of the 4-phenoxy group on the phenyl ring of this compound is expected to influence the electronic properties of the molecule, potentially affecting the rate of S-oxidation and the reactivity of the subsequent intermediates, but the fundamental pathways of reactive species generation and adduct formation are anticipated to be consistent with those established for the parent thiobenzamide structure.
Computational Chemistry and Molecular Modeling
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and intrinsic properties of molecules. nih.gov These calculations provide a foundational understanding of 4-Phenoxythiobenzamide's geometry, reactivity, and spectroscopic characteristics.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, methods like DFT with a basis set such as 6-311++G(d,p) are commonly employed to calculate the equilibrium geometry. nih.gov This analysis yields precise predictions of bond lengths, bond angles, and dihedral angles.
The optimized structure reveals a non-planar conformation, primarily due to the rotational freedom around the ether linkage (C-O-C) and the thioamide group (C-C(S)N). The electronic structure analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the sulfur and oxygen atoms, along with the π-systems of the phenyl rings, represent areas of high electron density, while the hydrogen atoms of the thioamide group are electron-deficient.
Below are representative data from a DFT-based geometry optimization for this compound.
Table 1: Selected Optimized Geometric Parameters for this compound The following data is illustrative of typical results from DFT calculations.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=S | Thioamide Carbon - Sulfur | 1.68 |
| C-N | Thioamide Carbon - Nitrogen | 1.36 |
| C-O | Phenyl Carbon - Ether Oxygen | 1.37 |
| O-C | Ether Oxygen - Phenyl Carbon | 1.42 |
| **Bond Angles (°) ** | ||
| S-C-N | Thioamide Group | 124.5 |
| C-O-C | Ether Linkage | 118.0 |
| Dihedral Angles (°) | ||
| C-C-O-C | Phenyl-Ether Torsion | 45.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, the HOMO is typically localized on the electron-rich thioamide group, particularly the sulfur and nitrogen atoms. The LUMO is generally distributed over the π-conjugated system of the benzamide (B126) phenyl ring. This distribution suggests that the thioamide group is the primary site for electrophilic attack, while the phenyl ring is susceptible to nucleophilic attack.
Table 2: Calculated FMO Properties and Global Reactivity Descriptors The following data is illustrative of typical results from DFT calculations.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically carried out using DFT methods, determine the normal modes of vibration and their corresponding frequencies. mdpi.com The results are crucial for interpreting experimental spectra, allowing for the assignment of specific absorption bands to the vibrations of particular functional groups. researchgate.net
For this compound, key predicted vibrational modes include:
N-H stretching of the primary thioamide group.
C=S stretching , a characteristic vibration of the thioamide core.
C-N stretching within the thioamide group.
Aromatic C-H stretching from the two phenyl rings.
C-O-C asymmetric and symmetric stretching of the ether linkage.
A comparison between calculated and experimental spectra can confirm the molecular structure. Discrepancies often point to intermolecular interactions, such as hydrogen bonding, in the experimental sample. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups The following data is illustrative of typical results from DFT calculations. Frequencies are often scaled to better match experimental values.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | 3450 |
| N-H Symmetric Stretch | -NH₂ | 3350 |
| Aromatic C-H Stretch | Phenyl Rings | 3060 |
| C=S Stretch | Thioamide | 1250 |
| C-O-C Asymmetric Stretch | Ether | 1240 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational dynamics and intermolecular interactions of this compound, which are difficult to access through static quantum chemical calculations alone. biorxiv.org
Due to several rotatable single bonds, this compound can adopt multiple conformations. The most significant degrees of freedom are the torsional angles around the C-O bonds of the ether linkage and the C-C bond connecting the phenyl ring to the thioamide group.
MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformers and the energy barriers between them. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can understand its flexibility and the relative populations of different conformations at a given temperature. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.
The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. nih.gov
By simulating this compound in different solvents (e.g., water, ethanol, DMSO), one can investigate:
Solvation Shell Structure: How solvent molecules arrange themselves around different parts of the solute. Polar solvents like water are expected to form strong hydrogen bonds with the thioamide group's N-H and C=S moieties.
Solvent Effects on Conformation: The preferred conformation of the molecule can change depending on the solvent's polarity, as different conformers may have their dipole moments stabilized to varying degrees by the solvent.
Radial Distribution Functions (RDFs): These functions provide a probabilistic measure of finding a solvent atom at a certain distance from a solute atom, offering a quantitative description of the local solvent structure. nih.gov For example, an RDF for water oxygen atoms around the thioamide nitrogen would reveal the strength and distance of hydrogen bonding interactions.
These simulations are critical for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological system. researchgate.net
Theoretical Studies of Intermolecular Interactions
The biological activity of a molecule is intrinsically linked to its ability to interact with its target, typically a protein or nucleic acid. These interactions are governed by a variety of non-covalent forces. Theoretical studies are crucial for understanding the nature and strength of these intermolecular interactions for this compound.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to model the interactions between this compound and its surrounding molecular environment, be it solvent molecules or the active site of a biological receptor. These studies can identify the key functional groups involved in forming hydrogen bonds, van der Waals forces, and π-π stacking interactions. For instance, the thioamide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=S). The phenoxy ring and the thiobenzamide (B147508) phenyl ring can participate in aromatic-aromatic (π-π) stacking interactions, which are significant in the binding of ligands to aromatic residues in protein active sites nih.gov.
A computational study on aromatic oligoamides highlighted that the formation of their structures is significantly driven by stacking interactions between adjacent aromatic rings, further stabilized by intramolecular hydrogen bonds nih.gov. Similarly, for this compound, the interplay between the phenoxy and phenyl rings could dictate its conformational preferences and its mode of interaction with a biological target.
Furthermore, computational analyses can provide insights into the electrostatic potential surface of this compound, revealing regions of positive and negative potential that are prone to electrostatic interactions. The sulfur atom in the thioamide group, with its lone pairs of electrons, and the oxygen atom of the phenoxy group are expected to be regions of negative electrostatic potential, making them likely sites for interactions with positively charged residues or metal ions in a receptor.
QSAR (Quantitative Structure-Activity Relationship) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect. While a specific QSAR model for this compound is not publicly available, the principles of how such a model would be developed are well-established.
A QSAR study on (thio)benzamide herbicides demonstrated the utility of this approach in modeling their herbicidal activities and estimating the potency of new candidate compounds nih.govresearchgate.net. This underscores the applicability of QSAR to the broader class of thiobenzamides.
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, a wide array of descriptors would be calculated, categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, polarizability).
Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity ucsb.edu. QSAR studies on sulfur-containing compounds have shown that properties like mass, polarizability, electronegativity, and van der Waals volume are key predictors of biological activity nih.gov.
Once a large pool of descriptors is calculated, a critical step is the selection of a subset of descriptors that are most relevant to the biological activity being modeled. This is essential to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as stepwise multiple linear regression, genetic algorithms, and principal component analysis, are employed for descriptor selection. The goal is to identify a small set of non-correlated descriptors that have a strong correlation with the biological activity.
Table 1: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples | Potential Relevance for this compound |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Overall size and aromaticity influencing binding. |
| Topological | Balaban J index, Wiener index | Molecular branching and connectivity. |
| Geometric | Molecular Surface Area, Molecular Volume | Steric fit within a receptor binding pocket. |
| Electronic | Dipole Moment, Polarizability | Propensity for electrostatic and induced-fit interactions. |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity and charge distribution for specific interactions. |
| Hydrophobicity | LogP | Partitioning between aqueous and lipid environments. |
With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of a series of compounds. The most common statistical methods used for this purpose include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). A QSAR study on unsymmetrical aromatic disulfides utilized MLR to build robust statistical models nih.gov.
Partial Least Squares (PLS): PLS is similar to MLR but is more suitable when the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to build non-linear QSAR models, which can often capture more complex structure-activity relationships.
The development of a reliable QSAR model necessitates rigorous validation to ensure its statistical significance and predictive ability. Validation is typically performed using both internal and external methods:
Internal Validation: This involves assessing the model's performance on the training set of compounds used to build it. Common techniques include leave-one-out (LOO) and leave-many-out (LMO) cross-validation. A high cross-validated correlation coefficient (q²) is indicative of a robust model.
External Validation: The model's predictive power is evaluated on an external test set of compounds that were not used in the model development. The predictive correlation coefficient (R²pred) is a key metric for external validation. A high R²pred value suggests that the model can accurately predict the activity of new, untested compounds.
A QSAR model for a series of compounds including this compound would allow for the virtual screening of new derivatives and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies in Chemical Design
Exploration of Structural Modifications and Their Chemical Impact
The phenoxy group is a well-recognized "privileged scaffold" in medicinal chemistry, frequently contributing to favorable interactions with biological targets. nih.govnih.gov Its presence in a molecule can facilitate π-π stacking interactions with aromatic amino acid residues within a receptor binding pocket. nih.gov The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further anchoring the molecule to its target. nih.gov
Systematic variation of substituents on the terminal phenyl ring of the phenoxy moiety can modulate the electronic and steric properties of the entire molecule, thereby influencing its activity. The position and nature of these substituents are critical. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on the phenoxy ring was found to be crucial for their antiplasmodial activity. researchgate.net While direct data for 4-phenoxythiobenzamide is not available, we can extrapolate from such findings.
Table 1: Hypothetical Impact of Phenoxy Moiety Substitution on the Activity of this compound Analogs (based on related compounds)
| Substituent (Position) | Predicted Effect on Activity | Rationale |
| Electron-donating (e.g., -OCH₃, -CH₃) | Potentially increase or decrease | Can enhance π-π interactions but may also introduce steric hindrance. The 4-methoxyphenoxy group has been found to be beneficial in some kinase inhibitors. nih.gov |
| Electron-withdrawing (e.g., -Cl, -CF₃) | Potentially increase | Can enhance binding affinity through favorable electronic interactions. A 4-trifluorophenoxy moiety was most active in a series of RAGE inhibitors. nih.gov |
| Halogens (e.g., -F, -Cl, -Br) | Generally favorable | Can increase lipophilicity and membrane permeability, and may form halogen bonds with the target. The 4-fluorophenoxy group is a common feature in active compounds. nih.gov |
| Bulky groups (e.g., -t-butyl, -phenyl) | Likely decrease | May cause steric clashes within the binding pocket, preventing optimal orientation. |
| Hydrogen bond donors/acceptors | Potentially increase | Can form additional hydrogen bonds with the target, increasing binding affinity. |
The thioamide group is a bioisostere of the more common amide group, but it possesses distinct physicochemical properties that can be exploited in drug design. mdpi.comtandfonline.com The replacement of the carbonyl oxygen with sulfur leads to a longer C=S bond, a larger van der Waals radius for sulfur, and altered hydrogen bonding capabilities. nih.gov Thioamides are typically better hydrogen bond donors and weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov This modification can lead to improved biological activity, enhanced metabolic stability, and increased membrane permeability due to higher lipophilicity. mdpi.comtandfonline.com
In the context of this compound, the thioamide nitrogen can be substituted to explore its impact on activity.
Table 2: Hypothetical Impact of Thioamide Functionality Substitution on the Activity of this compound Analogs
| Substituent (on Nitrogen) | Predicted Effect on Activity | Rationale |
| Small alkyl groups (e.g., -CH₃, -C₂H₅) | Potentially decrease | May disrupt the planar geometry of the thioamide and its ability to form key hydrogen bonds. |
| Aromatic rings | Potentially increase or decrease | Could introduce favorable π-π stacking interactions but may also lead to steric hindrance. |
| Hydrogen bond donor/acceptor groups | Potentially increase | Could form additional interactions with the target protein. |
Furthermore, the ether linkage between the two phenyl rings is a point of potential modification. Replacing the oxygen atom with other linkers, such as a methylene (B1212753) (-CH₂-), a sulfur atom (-S-), or an amine (-NH-), would change the bond angle and rotational freedom, leading to different spatial arrangements of the phenoxy ring relative to the rest of the molecule.
Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Synthesis.nih.govmdpi.comrsc.org
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. youtube.com This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.
For this compound, several scaffold hopping strategies could be envisioned. The central phenyl ring could be replaced by various five- or six-membered heterocyclic rings, such as pyridine, pyrimidine, or thiophene. This would alter the electronic distribution and hydrogen bonding capacity of the core structure.
Bioisosteric replacement is a more subtle modification where a functional group is replaced by another with similar physicochemical properties. rsc.org The most evident bioisosteric replacement in this compound is the thioamide group itself, which is a bioisostere of the amide group. mdpi.com This substitution can enhance metabolic stability by being less susceptible to enzymatic hydrolysis. nih.gov
Table 3: Potential Bioisosteric Replacements and Scaffold Hops for this compound
| Original Moiety | Bioisosteric Replacement / Scaffold Hop | Rationale |
| Thioamide (-CSNH₂) | Amide (-CONH₂), Tetrazole, 1,2,4-Oxadiazole nih.gov | To modulate hydrogen bonding properties, metabolic stability, and acidity. |
| Phenyl (core) | Pyridine, Pyrimidine, Thiophene | To alter electronic properties, introduce new hydrogen bonding sites, and explore novel chemical space. |
| Ether linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | To modify bond angles, flexibility, and hydrogen bonding potential. |
Pharmacophore Modeling and Ligand Design Principles in Chemical Systems
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its key structural elements. This model would typically include:
Aromatic Ring Feature: Representing the terminal phenyl ring of the phenoxy group, which is likely involved in hydrophobic and π-π stacking interactions.
Hydrogen Bond Acceptor Feature: Corresponding to the ether oxygen atom.
Aromatic Ring Feature: Representing the central phenyl ring.
Hydrogen Bond Donor/Acceptor Features: Associated with the thioamide group.
This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. It also serves as a guide for the rational design of new analogues by ensuring that proposed modifications retain the key pharmacophoric features.
Stereochemical Effects on Chemical Interactions
Stereochemistry plays a crucial role in the interaction of a molecule with its biological target, as biomolecules like proteins and nucleic acids are themselves chiral. nih.gov Although this compound itself is not chiral, the introduction of chiral centers or the existence of atropisomerism could have a profound impact on its biological activity.
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. nih.govwikipedia.org In the case of N-substituted thioamides, hindered rotation around the C-N bond can lead to the existence of stable or slowly interconverting atropisomers. wikipedia.org If the thioamide nitrogen of a this compound analogue were to be substituted with a bulky group, it could lead to atropisomerism. The resulting atropisomers would be non-superimposable mirror images and could exhibit different biological activities, as one might fit into the receptor's binding site more favorably than the other.
Furthermore, the introduction of a chiral center, for instance, by adding a chiral substituent to the phenoxy or benzamide (B126) rings, would result in a pair of enantiomers. These enantiomers could have significantly different biological activities, with one being more potent, while the other could be inactive or even have undesirable side effects. nih.gov Therefore, the stereoselective synthesis of such analogues would be essential to isolate and evaluate the individual stereoisomers. nih.govnih.gov
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is poised to revolutionize the exploration of molecules like 4-Phenoxythiobenzamide. AI and ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and toxicological profiles of novel compounds. This predictive power can significantly expedite the research and development process by prioritizing molecules with the highest potential for specific applications, thereby reducing the time and cost associated with experimental screening.
For this compound and its derivatives, ML models can be trained on existing data for similar thioamide-containing compounds to forecast their efficacy in various domains. For instance, these models could predict their potential as anticancer agents or their suitability for use in materials science. Structure-activity relationship (SAR) studies, which are crucial for drug discovery, can be greatly enhanced by ML, allowing for the rapid identification of structural modifications that could optimize the desired properties of this compound.
Advanced Materials Science Applications and Chemical Incorporation
The unique structural features of this compound, particularly the presence of the thioamide group and the phenoxy moiety, make it an intriguing candidate for incorporation into advanced materials. Thioamides are known to exhibit interesting electronic and optical properties, and their ability to coordinate with metal ions opens up possibilities for the creation of novel polymers and metal-organic frameworks (MOFs).
Chemoinformatics and Database Mining for Related Structures
Chemoinformatics provides the tools and techniques to navigate the vast chemical space and uncover valuable relationships between chemical structures and their properties. By mining chemical databases, researchers can identify compounds that are structurally similar to this compound and may, therefore, share similar biological activities or material properties.
This in-silico screening approach allows for the rapid identification of promising lead compounds for further investigation. Virtual screening techniques, powered by chemoinformatic algorithms, can dock vast libraries of compounds into the active sites of biological targets, predicting their binding affinity and potential as therapeutic agents. This approach can be instrumental in exploring the potential of this compound derivatives in various disease areas.
Interdisciplinary Research with Theoretical and Applied Chemistry
The future of research on this compound will greatly benefit from a collaborative approach that bridges theoretical and applied chemistry. Theoretical chemists can employ quantum mechanical calculations to gain a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic properties. These theoretical insights can guide experimental chemists in designing new synthetic routes and in developing novel applications for the compound.
Q & A
Q. What are the optimal synthetic routes for 4-Phenoxythiobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling phenoxy-substituted benzoic acid derivatives with thioamide-forming reagents. For example, 4-methoxybenzoic acid can react with 2-phenylethylamine under reflux with a thionation agent like Lawesson's reagent to yield the thioamide . Optimization includes solvent selection (e.g., toluene or DMF), acid catalysts (e.g., H₂SO₄), and temperature control (80–120°C). Reaction progress should be monitored via TLC or HPLC. For reproducibility, ensure stoichiometric ratios (1:1.2 for acid:amine) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and thioamide NH (δ ~10–11 ppm, broad) confirm substitution patterns .
- ¹³C NMR : Carbonyl (C=S) signals appear at δ ~195–200 ppm, distinct from amides (C=O, δ ~165–170 ppm) .
- IR : Strong C=S stretch near 1200–1250 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 271 for C₁₆H₁₇NOS) and fragmentation patterns validate purity .
Q. How does the solubility of this compound impact its experimental utility?
- Methodological Answer : The compound is sparingly soluble in water (e.g., <1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in buffer. Solubility can be enhanced via co-solvents (PEG-400) or salt formation (e.g., HCl adducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurities. Mitigate by:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing or MTT protocols for cytotoxicity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite Screening : Use LC-MS to rule out degradation products .
- Structural Analog Comparison : Test derivatives (e.g., replacing phenoxy with trifluoromethyl) to isolate pharmacophores .
Q. What computational strategies predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures (PDB) identifies potential targets like kinases or GPCRs. Key steps:
- Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .
- Binding Site Analysis : Use PyMol to map hydrophobic pockets compatible with the phenoxy group .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess complex stability .
Validate predictions with SPR or ITC binding assays .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs?
- Methodological Answer : SAR studies should systematically modify:
- Phenoxy Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Thioamide Linkage : Compare with amides or sulfonamides to evaluate hydrogen-bonding capacity .
- Aromatic Substituents : Introduce halogens (Cl, Br) to improve lipophilicity (logP) .
Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What methodologies address discrepancies in thermal stability data for this compound?
- Methodological Answer : Conflicting DSC/TGA results may stem from polymorphic forms or moisture content. Resolve via:
- Powder XRD : Identify crystalline vs. amorphous phases .
- Karl Fischer Titration : Quantify water content (<0.1% recommended) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation by HPLC .
Data Reporting and Reproducibility
Q. What are best practices for reporting synthetic yields and purity of this compound?
- Methodological Answer :
- Yield Calculation : Report isolated yields (not theoretical) after column chromatography or recrystallization .
- Purity Criteria : ≥95% by HPLC (C18 column, 254 nm) with dual solvent systems (e.g., MeOH/H₂O and ACN/0.1% TFA) .
- Batch Documentation : Log reaction conditions (scales, catalysts) and storage (argon atmosphere, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
